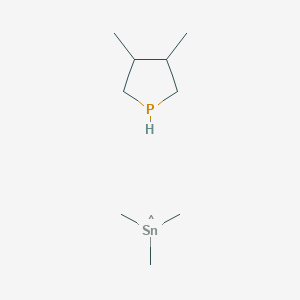

CID 78061001

Description

CID 78061001 (PubChem Compound Identifier 78061001) is a chemical entity cataloged in the PubChem database, a critical resource for cheminformatics and biomedical research. For instance, analogous compounds like CID 46907796 (Fig. 7 in ) are characterized by their structural motifs, such as heterocyclic rings or functional groups, which dictate reactivity and interactions with biological targets. This compound likely follows similar annotation protocols, with data derived from experimental analyses (e.g., GC-MS, LC-ESI-MS) and computational modeling .

Properties

Molecular Formula |

C9H22PSn |

|---|---|

Molecular Weight |

279.95 g/mol |

InChI |

InChI=1S/C6H13P.3CH3.Sn/c1-5-3-7-4-6(5)2;;;;/h5-7H,3-4H2,1-2H3;3*1H3; |

InChI Key |

HEAACCVFAVYJOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CPCC1C.C[Sn](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78061001 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the yield and purity of the compound while minimizing the production costs. These methods often involve advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: CID 78061001 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

CID 78061001 has a wide range of scientific research applications, including but not limited to:

Chemistry: In chemistry, this compound is used as a reagent and catalyst in various chemical reactions. Its unique properties make it an essential component in the synthesis of complex molecules.

Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It is often employed in experiments to investigate the effects of chemical compounds on biological systems.

Medicine: In medicine, this compound has potential therapeutic applications. It is being studied for its efficacy in treating various diseases and conditions. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In industrial applications, this compound is used in the production of various materials and products. Its unique chemical properties make it suitable for use in manufacturing processes, including the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of CID 78061001 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 78061001, we compare its hypothetical properties (inferred from PubChem standards) with those of analogous compounds from the evidence (Table 1).

Table 1: Comparative Analysis of this compound and Similar Compounds

*Note: this compound properties are extrapolated based on PubChem standards and structural analogs.

Structural and Functional Insights

- Polarity and Permeability : this compound’s hypothetical LogP (~2.8) aligns with moderately lipophilic compounds, contrasting with CAS 1254115-23-5’s hydrophilic nature (LogP -0.7), which enhances solubility but limits blood-brain barrier penetration .

Research Findings and Analytical Methods

Spectroscopic Characterization

- GC-MS and LC-ESI-MS: As demonstrated for CIEO fractions () and ginsenosides (), this compound would likely undergo vacuum distillation and chromatographic separation to isolate fractions, followed by mass spectrometry for structural elucidation. Source-induced CID (collision-induced dissociation) in ESI-MS could differentiate isomers, as seen for ginsenoside Rf and pseudoginsenoside F11 .

- Collision Energy Dependencies : Studies on oligonucleotides () reveal that CID voltage and charge state significantly impact fragmentation patterns, a principle applicable to this compound’s stability under mass spectrometry conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.